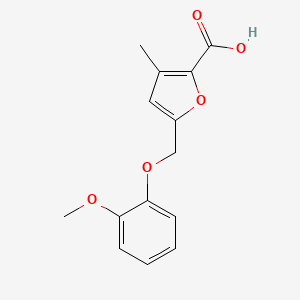

5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid

Description

5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a 2-methoxyphenoxymethyl substituent at position 5 and a methyl group at position 3 of the furan ring. The methoxy group in the phenoxymethyl moiety likely enhances solubility compared to halogenated or nitro-substituted derivatives, while the methyl group at position 3 may influence steric interactions with biological targets.

Properties

IUPAC Name |

5-[(2-methoxyphenoxy)methyl]-3-methylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-9-7-10(19-13(9)14(15)16)8-18-12-6-4-3-5-11(12)17-2/h3-7H,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVCTHFIAYUIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)COC2=CC=CC=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid typically involves the reaction of 2-methoxyphenol with a furan derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Leading to the formation of carboxylic acids or other oxidized derivatives.

- Reduction : Transforming the carboxylic acid group into alcohols or other reduced forms.

- Substitution Reactions : The methoxy group can be substituted with other functional groups under appropriate conditions.

Biology

The compound is studied for its potential biological activities , including interactions with biomolecules. Research is focused on understanding how it binds to specific enzymes or receptors, potentially altering their activity and leading to various biological effects. Interaction studies are crucial for elucidating its pharmacokinetics and pharmacodynamics.

Medicine

In medicinal chemistry, 5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid is explored as a lead compound for developing new therapeutic agents. Although it is not yet in clinical use, ongoing research aims to uncover its potential applications in treating various diseases through targeted molecular interactions.

Industrial Applications

The compound may also find use in the development of new materials or as a precursor in chemical manufacturing processes. Its unique properties could lead to innovations in material science.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Key Observations:

- Substituent Position and Electronic Effects: The target compound's 2-methoxy group on the phenoxymethyl chain (vs. 4-methoxy in ) may alter binding interactions due to steric or electronic differences.

- Biological Activity : The fluorinated nitro-phenyl derivative () demonstrates antitubercular activity by disrupting iron homeostasis, suggesting that methoxy-substituted analogs like the target compound could be optimized for similar pathways.

Pharmacological and Physicochemical Comparisons

- Solubility and Bioavailability: Methoxy groups generally improve hydrophilicity compared to halogenated analogs. For instance, the 4-methoxyphenoxymethyl derivative () has a molecular weight of 262.22, while the chloro-trifluoromethyl analog () is heavier (304.66), likely reducing aqueous solubility.

- Synthetic Accessibility: The synthesis of 5-phenyl-furan-2-carboxylates often involves Suzuki coupling or oxidation reactions, as seen in . Methoxyphenoxymethyl groups may require protective group strategies, as implied by , which lists discontinued ether-linked furans.

Case Study: Antimycobacterial Activity

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate () inhibits Mtb growth by targeting the salicylate synthase MbtI, a critical enzyme in siderophore biosynthesis. The methoxy group’s electron-donating nature might reduce binding affinity compared to nitro groups but improve metabolic stability.

Biological Activity

5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a furan ring, a methoxy-phenoxymethyl group, and a carboxylic acid functional group. These features contribute to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.26 g/mol |

| Functional Groups | Furan, Carboxylic Acid |

The biological activity of 5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid is believed to involve interactions with specific enzymes or receptors. The phenoxymethyl group can facilitate binding to these biological targets, potentially modulating their activity. The furan ring enhances π-π interactions with aromatic amino acids in proteins, which may influence various biological pathways.

Antimicrobial Properties

Research indicates that furan derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation .

Cytotoxicity

In vitro studies have indicated that 5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid may possess cytotoxic effects against certain cancer cell lines. This suggests its potential as an anticancer agent, warranting further exploration into its mechanisms and efficacy .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of various furan derivatives against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, supporting the potential use of furan compounds in antimicrobial therapy .

- Anti-inflammatory Mechanism : In a controlled study involving human cell lines, 5-(2-Methoxy-phenoxymethyl)-3-methyl-furan-2-carboxylic acid was shown to reduce the secretion of inflammatory markers. This suggests a mechanism involving the inhibition of NF-kB signaling pathways .

- Cytotoxicity Assessment : Research assessing the cytotoxicity of this compound on various cancer cell lines revealed IC50 values indicating significant cell growth inhibition, particularly in breast cancer cells. This positions the compound as a candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.